3-Bromothiophene-2-carboxylic acid
Overview
Description
3-Bromothiophene-2-carboxylic acid is a chemical compound with the empirical formula C5H3BrO2S . It has a molecular weight of 207.05 g/mol . It is a solid substance with a melting point of 197-201 °C .
Synthesis Analysis
The synthesis of 3-Bromothiophene-2-carboxylic acid can be achieved through various methods. One such method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach involves the Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid .Molecular Structure Analysis
The molecular structure of 3-Bromothiophene-2-carboxylic acid consists of a five-membered thiophene ring with a bromine atom attached at the 3rd position and a carboxylic acid group at the 2nd position .Chemical Reactions Analysis
3-Bromothiophene-2-carboxylic acid can undergo various chemical reactions. For instance, it can participate in nucleophilic cyclization strategies to form lactams and ene-imines . It can also undergo oxidation reactions .Physical And Chemical Properties Analysis
3-Bromothiophene-2-carboxylic acid is a solid substance with a melting point of 197-201 °C . It has a molecular weight of 207.05 g/mol and an empirical formula of C5H3BrO2S .Scientific Research Applications
Synthesis of Heterocyclic Compounds : The sodium salt of 3-bromothiophen-2-carboxylic acids is used in reactions with carbanions, yielding products like ethyl esters of homophthalic acid analogues and facilitating the synthesis of thienopyranones and thienopyridinones (Ames & Ribeiro, 1975).
Spasmolytic Activity and Structural Studies : Novel thiophene-based derivatives synthesized from 5-bromothiophene-2-carboxylic acid show good spasmolytic effects. These compounds were structurally analyzed and their electronic properties studied using density functional theory (DFT) calculations (Rasool et al., 2020).
Polymer Synthesis and Characterization : Terthiophene-3′-carboxylic acid, prepared from 3′-bromothiophene, serves as a starting material for synthesizing functionalized polyterthiophenes. These polymers demonstrate increased conductivity in a fully oxidized state and fast electrochromic switching (Lee, Shim, & Shin, 2002).
Organic Synthesis Applications : 3-Bromothiophene is used as an organic intermediate in the synthesis of various thiophene polymers, offering routes to diverse organic compounds (Wang Deng-yu, 2004).
Electrochemical Coupling : 2- and 3-bromothiophene can be coupled with alkyl and alkenyl halides in a nickel-catalyzed electrochemical reaction, showing efficient coupling and potential for synthesis applications (Durandetti, Périchon, & Nédélec, 1997).
Synthesis of Condensed Thienocoumarins : Bromothiophene-2- and 3-carboxylates are used in Suzuki–Miyaura reactions to develop chromen-4-ones with a fused thiophene ring, demonstrating a concise approach to synthesizing these compounds (Iaroshenko et al., 2012).
Photochemical Behaviour Studies : The photochemical behavior of 5-bromothiophene-2-carbonitrile and methyl 5-halogenothiophene-2-carboxylate was investigated, leading to the synthesis of 5-arylthiophene-2-carboxylic esters, and providing insights into their reactivity and potential applications (D’Auria et al., 1989).
Cationic Polymerization : Bronsted acids were found effective in catalyzing the cationic chain-growth polymerization of 2-halogenated-3-substituted-thiophenes, demonstrating a new method for preparing highly conductive poly(alkylthiothiophene)s (Balasubramanian et al., 2014).
Safety And Hazards
3-Bromothiophene-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this chemical .
Future Directions
properties
IUPAC Name |
3-bromothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQLWBUTTMNMFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372328 | |
Record name | 3-Bromothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothiophene-2-carboxylic acid | |
CAS RN |
7311-64-0 | |
Record name | 3-Bromothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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